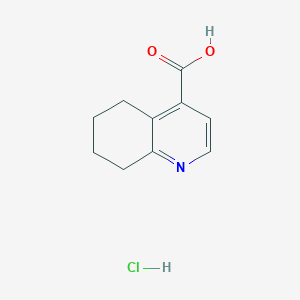

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride

Descripción

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride is a partially hydrogenated quinoline derivative featuring a carboxylic acid group at the 4-position and a hydrochloride salt. This compound is of interest in medicinal chemistry for its ability to participate in acid-base interactions and hydrogen bonding, which are critical for biological target engagement .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroquinoline-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9;/h5-6H,1-4H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDLJVPBPDRUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=CC(=C2C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Diastereoselective Synthesis via Tandem Hydrogenation

A high-yielding method for synthesizing tetrahydroquinoline-4-carboxylate esters was reported by, involving methyl (2-nitrophenyl)acetate (1 ) as the starting material. The sequence includes:

- Alkylation : Treatment of 1 with allylic halides introduces an alkyl side chain.

- Ozonolysis : Cleavage of the allylic double bond generates a carbonyl group.

- Catalytic Hydrogenation : A tandem reduction-condensation-reductive amination process occurs under hydrogen gas with a palladium catalyst.

The hydrogenation step simultaneously reduces the nitro group to an amine, forms a Schiff base with the carbonyl, and undergoes reductive amination with formaldehyde (from ozonolysis) to yield methyl 1-methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylate. Removing formaldehyde prior to hydrogenation produces the non-methylated analog. Hydrolysis of the ester with aqueous NaOH followed by HCl treatment yields the hydrochloride salt.

Key Data :

- Yield : >90% for ester intermediates.

- Diastereoselectivity : Single diastereomer with cis C-2 alkyl and C-4 ester groups.

Electrochemical Hydrocyanomethylation of Quinolines

Recent advances in electrochemistry enable the synthesis of tetrahydroquinoline derivatives via hydrocyanomethylation. Quinoline reacts with acetonitrile under electrochemical conditions (room temperature, constant voltage), where MeCN acts as both a hydrogen donor and cyanomethyl source. The nitrile group is then hydrolyzed to a carboxylic acid using concentrated HCl or H₂SO₄.

Mechanistic Insight :

- Deuterium labeling confirms protons originate from acetonitrile.

- Bulky substituents at C-2 favor hydrogenation over cyanomethylation.

Optimization :

- Substrate Scope : Tolerates electron-withdrawing and donating groups.

- Yield : 70–85% for cyanomethylated intermediates.

Povarov [4+2] Cycloaddition for Tricyclic Derivatives

The Povarov reaction constructs tetrahydroquinoline cores via a three-component reaction between benzaldehydes, anilines, and vinyl ethers. To introduce a carboxylic acid at C-4, a benzaldehyde derivative pre-functionalized with a carboxyl group is used. Lewis acids like AlCl₃ or Cu(OTf)₂ catalyze the cycloaddition, followed by HCl treatment to form the hydrochloride salt.

Case Study :

- Catalyst : Cu(OTf)₂ achieves 74% yield for 2,4-substituted products.

- Reaction Time : 4–7 hours under mild conditions.

Functionalization of Preformed Tetrahydroquinoline

5,6,7,8-Tetrahydroquinoline, synthesized via pyridine and 1,4-dichlorobutane, can be carboxylated at C-4 using directed ortho-metalation (DoM). Lithiation with LDA at −78°C, followed by quenching with CO₂, introduces the carboxylic acid. Acidic work-up and HCl treatment yield the target compound.

Challenges :

- Regioselectivity : Competing reactions at other positions may require protecting groups.

- Yield : Moderate (50–60%) due to side reactions.

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Aplicaciones Científicas De Investigación

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings

Mecanismo De Acción

The mechanism of action of 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

Positional Isomers of Tetrahydroquinoline Carboxylic Acid Hydrochlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride | Not specified | C₁₀H₁₂ClNO₂ | ~213.66 (calculated) | Carboxylic acid at 4-position; hydrochloride enhances solubility in polar solvents. |

| 5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride | 1795283-34-9 | C₁₀H₁₂ClNO₂ | 213.66 | Carboxylic acid at 8-position; positional isomerism may alter binding affinity. |

| 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride | 1187931-92-5 | C₁₀H₁₂ClNO₂ | 213.66 | Saturated ring with carboxylic acid at 3-position; structural flexibility differs. |

Key Differences :

Halogen-Substituted Tetrahydroquinolines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 4-Chloro-5,6,7,8-tetrahydroquinoline | 133092-34-9 | C₉H₁₀ClN | 167.64 | Chlorine at 4-position; increased lipophilicity and potential bioactivity. |

| 8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride | 114432-00-7 | C₉H₁₁Cl₂N | 204.10 | Chlorine at 8-position; hydrochloride salt improves aqueous solubility. |

| 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolinecarboxylic acid hydrochloride | 1289646-93-0 | C₁₀H₁₀Cl₃NO₂ | 282.56 | Dichloro substitution enhances reactivity; isoquinoline core differs from quinoline. |

Key Differences :

- The dichloro derivative (CAS 1289646-93-0) exhibits enhanced reactivity due to electron-withdrawing effects, making it a candidate for electrophilic reactions .

Functional Group Variations

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 8-Hydroxy-5,6,7,8-tetrahydroquinoline | 14631-46-0 | C₉H₁₁NO | 149.19 | Hydroxyl group at 8-position; hydrogen-bonding capacity influences solubility. |

| 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide hydrochloride | 56717-19-2 | C₁₁H₁₅ClN₂S | 242.77 | Methyl and carbothioamide groups; sulfur atom may enhance metal coordination. |

Key Differences :

- The hydroxyl group in CAS 14631-46-0 introduces polarity, reducing logP compared to chloro derivatives. The carbothioamide group in CAS 56717-19-2 adds a sulfur atom, which can participate in unique interactions (e.g., with metalloenzymes) .

Actividad Biológica

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride (THQCA HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

THQCA HCl is characterized by its tetrahydroquinoline structure, which includes a bicyclic system comprising a six-membered aromatic ring fused to a five-membered ring. Its molecular formula is , and it features a carboxylic acid functional group at the fourth position. The hydrochloride form enhances its solubility, making it suitable for various biological studies.

The biological activity of THQCA HCl is attributed to its ability to interact with various molecular targets within cells. It has been shown to modulate the activity of enzymes and receptors, leading to alterations in cellular processes. For instance, it may inhibit specific enzymes involved in neurodegenerative diseases and influence signaling pathways associated with cell growth and proliferation.

1. Antimicrobial Properties

THQCA HCl has demonstrated antimicrobial activity against various pathogens. Studies suggest that compounds within the tetrahydroquinoline class can inhibit bacterial growth and may serve as potential leads for developing new antibiotics .

2. Anticancer Activity

Research indicates that THQCA HCl exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines, including colorectal cancer (CRC) cells. It was found to suppress colony formation and migration of HCT-116 cells by inducing oxidative stress and activating autophagy through the PI3K/AKT/mTOR signaling pathway .

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective potential. It may act as an inhibitor of certain enzymes linked to neurodegenerative diseases, thereby offering therapeutic benefits in conditions like Alzheimer's disease .

4. Antioxidant Activity

THQCA HCl has also been studied for its antioxidant properties. Research indicates that derivatives of this compound can exhibit moderate antioxidant activity, which may be beneficial in reducing oxidative stress-related damage in biological systems .

Comparative Analysis with Similar Compounds

To better understand the unique properties of THQCA HCl, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 Values (nM) | Notes |

|---|---|---|---|

| 5,6,7,8-Tetrahydroquinoxaline | Antimicrobial | N/A | Similar structure but different activity |

| 1,2,3,4-Tetrahydroisoquinoline | Neuroprotective | N/A | Different functional groups |

| THQCA HCl | Anticancer, Neuroprotective | <40 | Exhibits diverse biological activities |

Case Studies

- Anticancer Evaluation : A study assessed the efficacy of THQCA HCl against various cancer cell lines using the NCI-60 panel. The compound showed an average GI50 value of approximately 10 nM in sensitive cell lines, indicating potent antiproliferative effects compared to other tested compounds .

- Neuroprotective Mechanism : In another study focusing on neurodegenerative conditions, THQCA HCl was evaluated for its ability to inhibit enzymes associated with Alzheimer's disease pathology. The results suggested that the compound could potentially mitigate neurodegeneration through enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.